molecular formula C17H36 B057597 Heptadecane CAS No. 629-78-7

Heptadecane

Cat. No. B057597
CAS RN: 629-78-7
M. Wt: 240.5 g/mol
InChI Key: NDJKXXJCMXVBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecane, a volatile component identified in Spirulina platensis, has been studied for its potential in blocking de novo synthesis of fatty acids and ameliorating oxidative stress-related diseases (Kim et al., 2013).

Synthesis Analysis

The synthesis of heptadecane has been demonstrated through various chemical pathways. One method involves the decarboxylation of oleic acid to heptadecane over Pt supported on zeolite 5A beads, showcasing a yield as high as ∼81% under mild reaction conditions (Yang et al., 2015).

Molecular Structure Analysis

The molecular structures at the free surface of liquid n-heptadecane have been investigated using infrared external reflection spectroscopy. This study revealed changes in the orientation and conformation of surface species upon cooling, indicating a transition from an isotropic state to a structured phase with mainly trans conformation (Yamamoto et al., 2008).

Chemical Reactions and Properties

n-Heptane, closely related to heptadecane, has been studied for its autoignition properties under engine-like conditions, providing insights into the low-temperature oxidation processes relevant to internal combustion engines (Cavaliere et al., 1993). This research enhances our understanding of heptadecane's behavior in reactive environments.

Physical Properties Analysis

The microencapsulation of heptadecane with calcium carbonate has been explored as a method to enhance thermal conductivity and address leakage issues in thermal energy storage applications. This encapsulation not only prevents leakage but also significantly improves the thermal conductivity of heptadecane, showcasing its utility in various thermal energy storage applications (Sari et al., 2021).

Chemical Properties Analysis

Heptadecane's role in the anti-inflammatory modulation of NF-kB in aged kidney tissues has been studied, indicating its potential in suppressing pro-inflammatory gene expressions by modulating NF-kB activity. This research provides insight into heptadecane's chemical properties related to its anti-inflammatory effects (Kim et al., 2013).

Safety And Hazards

Heptadecane may be fatal if swallowed and enters airways . It is recommended to store it locked up and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

heptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJKXXJCMXVBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36
Record name N-HEPTADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20459
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name heptadecane
Source Wikipedia
URL https://en.wikipedia.org/wiki/Heptadecane
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047061
Record name Heptadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexagonal leafs. (NTP, 1992), Solid; mp = 22 deg C; [CAMEO] Colorless liquid; mp = 20-22 deg C; [Sigma-Aldrich MSDS]
Record name N-HEPTADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20459
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Heptadecane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14528
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

575.2 °F at 760 mmHg (NTP, 1992), 303 °C
Record name N-HEPTADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20459
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Heptadecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8347
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

149 °C (300 °F) - closed cup
Record name n-Heptadecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8347
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 2.3X10-3 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol, carbon tetrachloride; soluble in ethyl ether
Record name n-Heptadecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8347
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.778 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7780 g/cu cm at 20 °C
Record name N-HEPTADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20459
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Heptadecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8347
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

8.3 (Air = 1)
Record name n-Heptadecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8347
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000228 [mmHg], 2.28X10-4 mm Hg at 25 °C
Record name Heptadecane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14528
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name n-Heptadecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8347
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Heptadecane is a volatile component of Spirulina platensis, and blocks the de novo synthesis of fatty acids and ameliorates several oxidative stress-related diseases. In a redox state disrupted by oxidative stress, pro-inflammatory genes are upregulated by the activation of NF-kB via diverse kinases. Thus, the search and characterization of new substances that modulate NF-kB are lively research topics. In the present study, heptadecane was examined in terms of its ability to suppress inflammatory NF-kB activation via redox-related NIK/IKK and MAPKs pathway in aged rats. In the first part of the study, Fischer 344 rats, aged 9 and 20 months, were administered on average approximately 20 or 40 mg/kg body weight over 10 days. The potency of heptadecane was investigated by examining its ability to suppress the gene expressions of COX-2 and iNOS (both NF-kB-related genes) and reactive species (RS) production in aged kidney tissue. In the second part of the study, YPEN-1 cells (an endothelial cell line) were used to explore the molecular mechanism underlying the anti-inflammatory effect of heptadecane by examining its modulation of NF-kB and NF-kB signal pathway. Results showed that heptadecane exhibited a potent anti-oxidative effect by protecting YPEN-1 cells from tert-butylhydroperoxide induced oxidative stress. Further molecular investigations revealed that heptadecane attenuated RS-induced NF-kB via the NIK/IKK and MAPKs pathways in YPEN-1 cells and aged kidney tissues. Based on these results, we conclude that heptadecane suppresses age-related increases in pro-inflammatory gene expressions by reducing NF-kB activity by upregulating the NIK/IKK and MAPKs pathways induced by RS. These findings provide molecular insight of the mechanisms by which heptadecane exerts its antiinflammatory effect in aged kidney tissues. ...
Record name n-Heptadecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8347
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Heptadecane

Color/Form

Hexagonal leaflets, Leaflets, Colorless liquid

CAS RN

629-78-7
Record name N-HEPTADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20459
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Heptadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEPTADECANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptadecane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-heptadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTADECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7C0J39XUM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-Heptadecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8347
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

72 °F (NTP, 1992), 21.97 °C
Record name N-HEPTADECANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20459
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Heptadecane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8347
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

1000 g of 1-octadecanol (Lorol C18 from Cognis) were initially charged in a stirrable pressure vessel with 10 g of a nickel catalyst (Ni-5249 P from Engelhard; Ni content=63% by weight) and heated to 240° C. Subsequently, over a period of 12 h, hydrogen was added through a sparging tube at a pressure of 20 bar and the reaction gases were simultaneously discharged through a valve in the reactor lid. Thereafter, the product was cooled, discharged and filtered. This reaction product was fractionated in a distillation to give pure heptadecane and then deodorized with nitrogen. This gives a colorless, low-odor product which is liquid at 40° C.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptadecane
Reactant of Route 2
Heptadecane
Reactant of Route 3
Heptadecane
Reactant of Route 4
Heptadecane
Reactant of Route 5
Heptadecane
Reactant of Route 6
Heptadecane

Citations

For This Compound
26,200
Citations
JF Messerly, GB Guthrie Jr, SS Todd… - Journal of Chemical …, 1967 - ACS Publications
Low-temperature calorimetric data have been determined for n-pentane, n-heptadecane, and n-octadecane. The quantities measured by adiabatic calorimetry include the heat …
Number of citations: 248 pubs.acs.org
DH Kim, MH Park, YJ Choi, KW Chung, CH Park… - PloS one, 2013 - journals.plos.org
… of heptadecane and to examine its anti-oxidative and anti-inflammatory potentials. We fed heptadecane … effect of heptadecane on NF-kB and on the ability of heptadecane to reduce age-…
Number of citations: 93 journals.plos.org
A Sarı, C Alkan, A Karaipekli - Applied Energy, 2010 - Elsevier
… heptadecane, PMMA and PMMA/heptadecane microcapsules. Comparing the FT-IR spectra of heptadecane, PMMA and PMMA/heptadecane … the peaks of heptadecane and PMMA. For …
Number of citations: 355 www.sciencedirect.com
MCM Sequeira, HMNT Avelino… - Journal of Chemical & …, 2021 - ACS Publications
This article reports novel measurements of the viscosity, η, of liquid n-heptadecane at pressures up to 70 MPa, along six isotherms between 303 and 358 K. The experiments were …
Number of citations: 2 pubs.acs.org
A Wiirflinger, M Sandmann - Z. Naturforsch. A, 2014 - degruyter.com
Specific volumes of n-hexadecane (nC 16 H 34 ) and n-heptadecane (nC 17 H 36 ) are presented for temperatures between 298 and 348 K and pressures up to 280 MPa. The melting …
Number of citations: 29 www.degruyter.com
A Can, J Žigon - Forests, 2022 - mdpi.com
… Peterm.) sapwood was impregnated with n-heptadecane (100%) as a PCM. The decay-… -heptadecane-impregnated wood were studied. The phase change properties of n-heptadecane (…
Number of citations: 4 www.mdpi.com
C Vélez, JMO de Zárate, M Khayet - International Journal of Thermal …, 2015 - Elsevier
The thermal properties including the thermal conductivity (λ), the specific heat (c p ), the melting and crystallization temperatures together with their corresponding transition heat …
Number of citations: 80 www.sciencedirect.com
K Ogawa, M Futakuchi, M Hirose… - … journal of cancer, 1998 - Wiley Online Library
The effects of 1‐O‐hexyl‐2,3,5‐trimethylhydroquinone (HTHQ), phenylethyl isothiocyanate (PEITC), 3‐O‐ethylascorbic acid, 3‐O‐dodecylcarbomethylascorbic acid and n‐heptadecane…
Number of citations: 41 onlinelibrary.wiley.com
R Mehra - Journal of Chemical Sciences, 2003 - Springer
Density and refractive index have been experimentally determined for binary liquid mixtures of hexadecane and heptadecane with 1-butanol, 1-pentanol, 1-hexanol and 1-heptanol at …
Number of citations: 191 link.springer.com
JE Tulliez, GF Bories - Lipids, 1978 - Wiley Online Library
… Radioactivity in the feces was entirely in heptadecane. About 7% of the heptadecane … heptadecane did not interfere with the biochemical mechanisms of these functional lipids. …
Number of citations: 43 aocs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.